molecular formula C9H11NO2 B1581856 Methyl 2-amino-2-phenylacetate CAS No. 26682-99-5

Methyl 2-amino-2-phenylacetate

Cat. No.: B1581856
CAS No.: 26682-99-5
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenylglycine and is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-phenylacetate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19883-41-1 (hydrochloride)
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26682-99-5
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL PHENYLGLYCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 2-amino-2-phenylacetate utilized in organic synthesis?

A: this compound serves as a key starting material in 1,3-dipolar cycloaddition reactions, enabling the construction of complex heterocyclic compounds like pyrrolidines. [, ] This reaction exploits the nucleophilic character of the amine and the electrophilic nature of the ester carbonyl group to facilitate cyclization with suitable dipolarophiles.

Q2: Can you provide specific examples of reactions involving this compound and the resulting molecular structures?

A2: Certainly! In the provided research articles:

  • Example 1: this compound reacted with (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate to yield 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. This reaction highlights the compound's participation in intramolecular cycloaddition reactions. []
  • Example 2: Reacting this compound with dimethyl maleate and 2-chloro-4-fluorobenzaldehyde resulted in Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate. This example showcases the compound's involvement in 1,3-dipolar cycloadditions leading to substituted pyrrolidines. []

Q3: What structural information about the synthesized compounds is revealed through characterization techniques?

A3: Various techniques are employed to elucidate the structures of the synthesized compounds:

  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformations. For instance, X-ray analysis revealed the envelope conformations of the pyrrolidine and 3,4-dihydro-2H-pyran rings in 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. []
  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, offers insights into the connectivity and environment of hydrogen and carbon atoms within the molecule. Additionally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the synthesized compounds. [, ]

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